(2E)-N-(3-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Description
(2E)-N-(3-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic cinnamamamide derivative characterized by a trans (E)-configured α,β-unsaturated carbonyl system. The compound features a 3-fluorophenyl group attached to the amide nitrogen and a 3-nitrophenyl substituent at the β-position of the propenamide chain. This structure combines electron-withdrawing groups (3-nitro and 3-fluoro) that influence its electronic properties, lipophilicity, and biological interactions.
Properties
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-12-4-2-5-13(10-12)17-15(19)8-7-11-3-1-6-14(9-11)18(20)21/h1-10H,(H,17,19)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBQHJMCULDZRR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801205659 | |
| Record name | (2E)-N-(3-Fluorophenyl)-3-(3-nitrophenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1615697-42-1 | |
| Record name | (2E)-N-(3-Fluorophenyl)-3-(3-nitrophenyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615697-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-N-(3-Fluorophenyl)-3-(3-nitrophenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-fluoroaniline: This can be achieved through the nitration of fluorobenzene followed by reduction.
Synthesis of 3-nitrobenzaldehyde: This involves the nitration of benzaldehyde.
Condensation Reaction: The final step involves the condensation of 3-fluoroaniline with 3-nitrobenzaldehyde in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Overview
(2E)-N-(3-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound featuring a prop-2-enamide backbone with a fluorophenyl and a nitrophenyl group. This unique structure contributes to its significant potential in various scientific fields, particularly in medicinal chemistry, materials science, and biological studies.
Medicinal Chemistry
The compound is investigated for its potential pharmacological properties, particularly:
- Anti-inflammatory Activity : Studies indicate that this compound can inhibit the NF-κB pathway, which is pivotal in inflammatory responses. This inhibition suggests its utility in developing anti-inflammatory drugs.
- Anticancer Properties : Preliminary research has shown that the compound may exert cytotoxic effects on cancer cells, making it a candidate for further development in oncology .
Materials Science
The compound's unique structural features allow it to be explored in:
- Polymer Synthesis : Its reactivity can be harnessed to create advanced materials, such as polymers and nanomaterials, which have applications in various industrial processes .
- Nanotechnology : The compound's properties are being studied for potential applications in drug delivery systems, where its ability to interact with biological targets can enhance therapeutic efficacy .
Biological Studies
This compound is utilized in:
- Biochemical Probes : The compound serves as a probe to study specific biological pathways and cellular processes, helping researchers understand the underlying mechanisms of diseases .
- Binding Affinity Studies : Research focuses on its interactions with various enzymes and receptors, contributing to the understanding of its pharmacodynamics.
Mechanism of Action
The mechanism of action of (2E)-N-(3-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The fluorine and nitro groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of cinnamamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations
Electron-Withdrawing Groups (EWGs): The 3-nitro group in the target compound is a stronger EWG than halogens (F, Cl) or CF3, as indicated by its higher Hammett σ value (~1.25 vs. 0.43 for Cl, 0.55 for CF3). In , compounds with bis(trifluoromethyl) groups (σ = 1.64) showed superior antistaphylococcal activity (MIC = 22.27 µM), suggesting that EWGs enhance potency against Gram-positive bacteria. The nitro group may similarly boost activity but requires empirical validation.
Antifungal Activity: The 3-fluorophenyl analog with a phenyl group (R2 = H) exhibited significant activity against B. sorokiniana (MIC = 16.58 µM).
Antitubercular Activity:
- Chlorinated derivatives (e.g., 3,5-dichloro) demonstrated moderate activity against M. tuberculosis (MIC ~27 µM). Nitro groups, being bulkier and more polar, may reduce membrane permeability but improve target-specific interactions in mycobacteria .
Cytotoxicity and Selectivity: Chlorinated and trifluoromethylated analogs in showed low cytotoxicity (<10% cell death at 50 µM).
Physicochemical Properties
- For instance, substituting phenyl (logP ~3.5) with 3-nitrophenyl (logP ~2.8) may enhance aqueous solubility but limit membrane penetration.
- Metabolic Stability: Nitro groups are prone to enzymatic reduction, which could affect pharmacokinetics. In contrast, CF3 and Cl substituents are metabolically inert, offering advantages in drug design .
Biological Activity
(2E)-N-(3-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound classified as an enamide. It possesses a unique structure characterized by a prop-2-enamide backbone, a fluorophenyl group, and a nitrophenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
- Molecular Formula : C15H12FN2O3
- Molecular Weight : 286.26 g/mol
- Structure : The compound's structure enhances its stability and lipophilicity, which are crucial for its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom in the structure enhances its reactivity and binding affinity compared to similar compounds without this feature. This interaction may modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : The compound has been evaluated for its potential as a cytotoxic agent against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in tumor cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, highlighting its potential as a therapeutic agent.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of this compound, researchers treated various cancer cell lines with different concentrations of the compound. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against specific tumor types.
Further investigation into the mechanism revealed that this compound binds covalently to target proteins involved in cell signaling pathways, particularly those associated with cancer progression. This binding was confirmed through mass spectrometry analyses, demonstrating the compound's ability to modify protein function directly.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
